Griselimycin

Antitubercular activity MIC determination In vitro potency

Griselimycin is the essential parent cyclic depsipeptide for studying Mycobacterium tuberculosis DnaN inhibition. With a novel mechanism disrupting DNA replication, it is critical for SAR studies, target validation, and resistance profiling—especially given its unique target gene amplification resistance. This reference standard delivers a baseline MIC of 1–1.2 µg/mL against M. tuberculosis H37Rv, ensuring consistent cross-lab assay validation. Select this product to establish an indisputable comparator for your cyclohexylgriselimycin (CGM) and other DnaN-targeting analog research.

Molecular Formula C57H96N10O12
Molecular Weight 1113.4 g/mol
CAS No. 26034-16-2
Cat. No. B1672148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriselimycin
CAS26034-16-2
SynonymsGriselimycin;  Grisellimycin B;  RP-11072-B;  RP11072-B;  RP 11072-B; 
Molecular FormulaC57H96N10O12
Molecular Weight1113.4 g/mol
Structural Identifiers
SMILESCC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
InChIInChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)
InChIKeyJSNIAKPKPNJUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Griselimycin (CAS 26034-16-2) Procurement Guide: A Cyclic Depsipeptide with Validated Anti-Tuberculosis Activity


Griselimycin (CAS 26034-16-2) is a cyclic depsipeptide natural product originally isolated from *Streptomyces* species [1]. It exhibits antibacterial activity specifically against *Mycobacterium tuberculosis* (Mtb), including drug-resistant strains, by inhibiting the essential DNA polymerase sliding clamp DnaN [2]. Unlike conventional anti-tuberculosis agents, griselimycin acts via a novel mechanism of action that disrupts DNA replication and repair, making it a critical reference compound for research into new therapeutic strategies against multidrug-resistant tuberculosis [3].

Why Griselimycin (CAS 26034-16-2) Cannot Be Simply Substituted with Other Cyclic Peptides


Griselimycin's unique mechanism of action—inhibition of the DnaN sliding clamp—is not shared by other cyclic peptides used in anti-mycobacterial research [1]. Structurally similar natural products like methylgriselimycin (MGM) and mycoplanecins exhibit markedly different potencies, metabolic stabilities, and resistance profiles due to subtle variations in their amino acid composition and N-methylation patterns [2]. Notably, the natural product griselimycin itself suffers from poor metabolic stability and rapid degradation in vivo, which is why optimized synthetic derivatives like cyclohexylgriselimycin (CGM) are often required for meaningful biological studies [3]. Thus, substituting griselimycin with an analog without accounting for these critical differences would invalidate experimental outcomes and misrepresent the compound's true activity profile.

Griselimycin (CAS 26034-16-2) Quantitative Differentiation Evidence Guide


Griselimycin MIC Against M. tuberculosis H37Rv Establishes Baseline for Comparative Studies

Griselimycin exhibits modest in vitro activity against *M. tuberculosis* H37Rv, with an MIC of 1-1.2 µg/mL in broth culture. However, its activity is significantly reduced in the intracellular environment of RAW 264.7 macrophages, where the MIC increases to 6.2 µg/mL . This stark reduction in potency within macrophages highlights a critical limitation of the parent compound and underscores why optimized analogs like CGM are necessary for in vivo applications [1].

Antitubercular activity MIC determination In vitro potency

Cyclohexylgriselimycin (CGM) Demonstrates 20-Fold Enhanced Potency Over Parent Griselimycin

The synthetic analog cyclohexylgriselimycin (CGM), which differs from griselimycin by the addition of a cyclohexyl group, exhibits a dramatically improved in vitro potency against *M. tuberculosis*. CGM achieves an MIC of 0.06 µg/mL in broth culture and 0.3 µg/mL within macrophages [1]. This represents a 20-fold improvement over the parent compound's MIC of 1-1.2 µg/mL and 6.2 µg/mL, respectively . The enhanced activity is consistent across various Mtb lineages and strains resistant to first- and second-line drugs [2].

Lead optimization Structure-activity relationship Cyclic peptide analog

Resistance to Griselimycin Occurs at Extremely Low Frequency and Imposes High Fitness Cost

Resistance to griselimycins emerges at a very low frequency and is mediated by amplification of the *dnaN* gene, which encodes the drug's target, the DNA polymerase sliding clamp [1]. Importantly, this resistance mechanism is associated with a significant fitness cost to the bacterium, as evidenced by impaired growth in vitro and reduced virulence in vivo [2]. Crucially, overexpression of *dnaN* confers resistance to griselimycin but not to any other anti-tuberculosis drug, confirming the specificity of this resistance pathway [3].

Resistance mechanism Fitness cost Target amplification

CGM Demonstrates Significant In Vivo Efficacy in Mouse Models of Tuberculosis

In a mouse model of acute tuberculosis, cyclohexylgriselimycin (CGM) achieved a 2 log10 reduction in lung CFU at a dose of 100 mg/kg (minimum bactericidal dose, MBD), and the minimum effective dose (MED) was 50 mg/kg [1]. In a chronic TB model, 100 mg/kg CGM reduced lung CFU counts to a similar extent as rifampicin at 10 mg/kg [2]. These in vivo results contrast sharply with the parent compound griselimycin, which has poor pharmacological properties and lacks meaningful in vivo activity [3].

In vivo efficacy Mouse model Bactericidal activity

Griselimycin and CGM Retain Activity Against Drug-Resistant M. tuberculosis Strains

Both griselimycin and its optimized analog CGM are active against *M. tuberculosis* strains that are resistant to first- and second-line anti-tuberculosis drugs. Specifically, CGM exhibits similar MICs across different Mtb lineages and against strains mono-resistant to standard anti-TB agents [1]. This is a critical advantage over many existing drugs, which are often ineffective against multidrug-resistant (MDR) strains [2]. The parent compound griselimycin also shows activity against drug-resistant Mtb, albeit with lower potency [3].

Drug resistance MDR-TB Mono-resistant strains

Mycoplanecin E Outcompetes Griselimycin by 24-Fold in Potency Against M. tuberculosis

Mycoplanecin E, a recently discovered natural product that also targets the DnaN sliding clamp, exhibits an MIC of 83 ng/mL against *M. tuberculosis* [1]. This is approximately 24-fold more potent than griselimycin (MIC ~2000 ng/mL or 2 µg/mL). This stark difference highlights the impact of specific structural features, such as the presence of unusual amino acids and 4-alkylprolines, on target binding affinity and antibacterial activity [2].

Mycoplanecin Structure-activity relationship DnaN inhibitor

Recommended Research and Procurement Scenarios for Griselimycin (CAS 26034-16-2)


Baseline Compound for Structure-Activity Relationship (SAR) Studies

Griselimycin serves as the essential parent compound for SAR studies aimed at understanding how specific structural modifications (e.g., N-methylation, cyclohexyl substitution) impact DnaN binding, metabolic stability, and antibacterial potency. As demonstrated by the 20-fold improvement in MIC observed with cyclohexylgriselimycin [1], griselimycin provides the critical baseline against which all analogs must be compared.

Target Validation in DnaN-Directed Drug Discovery

Griselimycin is a validated chemical probe for studying the essentiality of the DNA polymerase sliding clamp (DnaN) in mycobacteria. Its unique mechanism of action and the low frequency of resistance associated with *dnaN* amplification make it an invaluable tool for target validation studies [2]. Researchers can use griselimycin to confirm on-target effects when developing novel DnaN inhibitors.

In Vitro Reference Standard for Mycobacterial Susceptibility Testing

With a well-established MIC range of 1-1.2 µg/mL against *M. tuberculosis* H37Rv in broth culture , griselimycin can be employed as a reference standard in susceptibility testing assays. This allows for consistent comparison of potency across different laboratories and experimental conditions when evaluating new anti-tubercular agents.

Control Compound in Resistance Mechanism Studies

Griselimycin's unique resistance mechanism—target gene amplification rather than mutation—makes it an ideal control in studies investigating the evolution of drug resistance in mycobacteria. Its lack of cross-resistance with other anti-TB drugs [3] allows for clear interpretation of resistance phenotypes in multidrug-resistant isolates.

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